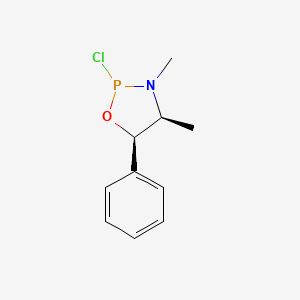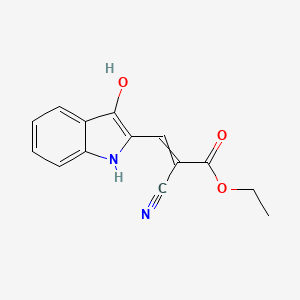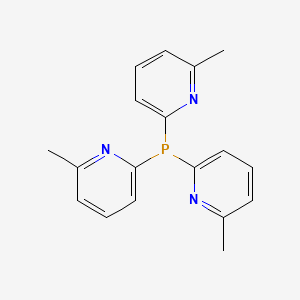
Pyridine, 2,2',2''-phosphinidynetris[6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-]: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes three pyridine rings connected through a central phosphorus atom, each substituted with a methyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] typically involves the reaction of 2,6-dimethylpyridine with a phosphorus trichloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-].
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the pyridine rings, which can form hydrogen bonds and coordinate with metal ions in the active sites .
Comparación Con Compuestos Similares
Pyridine: A simpler structure with a single pyridine ring.
2,6-Dimethylpyridine: Similar in structure but lacks the central phosphorus atom.
Triphenylphosphine: Contains a central phosphorus atom but with phenyl groups instead of pyridine rings.
Uniqueness: Pyridine, 2,2’,2’'-phosphinidynetris[6-methyl-] is unique due to its combination of three pyridine rings and a central phosphorus atom, which imparts distinct chemical properties and reactivity. This structure allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
131504-44-4 |
|---|---|
Fórmula molecular |
C18H18N3P |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
tris(6-methylpyridin-2-yl)phosphane |
InChI |
InChI=1S/C18H18N3P/c1-13-7-4-10-16(19-13)22(17-11-5-8-14(2)20-17)18-12-6-9-15(3)21-18/h4-12H,1-3H3 |
Clave InChI |
KBOUALWYQJUJRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)P(C2=CC=CC(=N2)C)C3=CC=CC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


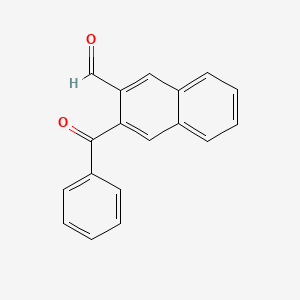

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
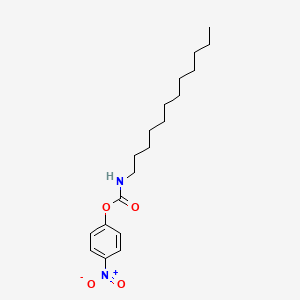
![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
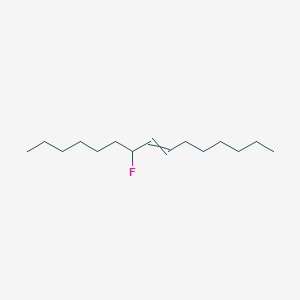
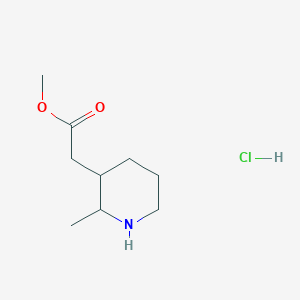
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
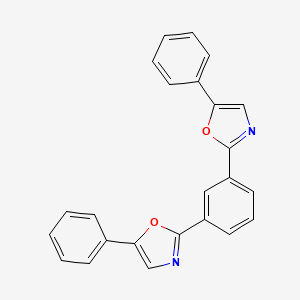
silane](/img/structure/B14272223.png)

![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
